![molecular formula C10H16N4OS B1465695 2-(3-aminopiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide CAS No. 1248360-18-0](/img/structure/B1465695.png)
2-(3-aminopiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide
Overview
Description
2-(3-aminopiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide (2-APT) is an organic compound with a unique structure that has been studied for its potential applications in the field of medicinal chemistry. 2-APT has been found to possess a variety of intriguing properties that make it a promising candidate for further research and development.
Scientific Research Applications
Biological Effects of Related Acetamide Derivatives
Research on acetamide derivatives, including similar structures to 2-(3-aminopiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide, has explored their biological consequences. Studies have significantly expanded our knowledge of the biological effects of exposure to various acetamide derivatives. This includes understanding their commercial importance and the potential for usage in therapeutic contexts (Kennedy, 2001).
Thiophene Derivatives' Carcinogenic Potential
The thiophene analogues, sharing structural similarities with thiazolyl components of the compound , have been synthesized and evaluated for their potential carcinogenicity. This evaluation has provided insights into the chemical and biological behavior of thiophene derivatives, indicating their significance in medicinal chemistry and drug design (Ashby et al., 1978).
Pharmacological Activities of Piracetam and Derivatives
Piracetam, a cyclic derivative of GABA, and its analogues have demonstrated promising effects in treating CNS disorders, alcoholism, Raynaud’s phenomenon, and more. This research area highlights the importance of exploring similar cyclic compounds and acetamide derivatives for their potential therapeutic applications (Dhama et al., 2021).
Metabotropic Glutamate Receptor Antagonists
The study of metabotropic glutamate receptor antagonists, specifically those incorporating thiazole and acetamide functionalities, underscores the relevance of such compounds in neurodegeneration, addiction, anxiety, and pain management. This indicates the potential of 2-(3-aminopiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide in neuroscience research (Lea & Faden, 2006).
properties
IUPAC Name |
2-(3-aminopiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4OS/c11-8-2-1-4-14(6-8)7-9(15)13-10-12-3-5-16-10/h3,5,8H,1-2,4,6-7,11H2,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQNRBSNPPCJLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)NC2=NC=CS2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminopiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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